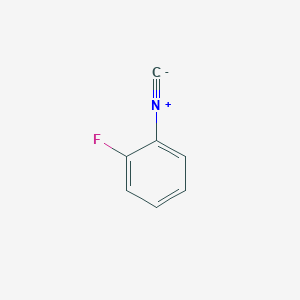

2-Fluorophenylisocyanide

描述

Chemical Identity and Classification

2-Fluorophenylisocyanide (C₇H₄FN) is an aromatic isocyanide derivative characterized by a benzene ring substituted with a fluorine atom at the ortho position and an isocyanide (-NC) functional group. Its molecular weight is 121.11 g/mol, and it holds the CAS Registry Number 77897-04-2. The compound exists as a liquid at room temperature, with a density of 1.222 g/mL and a boiling point of 56–58°C under reduced pressure.

The isocyanide group confers unique reactivity, enabling participation in multicomponent reactions (MCRs) and metal coordination chemistry. The fluorine substituent introduces electronic effects, modulating the compound’s polarity and steric profile. Key spectral identifiers include:

- Infrared (IR): Strong absorption at ~2,150 cm⁻¹ (C≡N stretch).

- Nuclear Magnetic Resonance (NMR): Distinct ¹⁹F NMR signal at ~-110 ppm.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄FN | |

| Molecular Weight | 121.11 g/mol | |

| Boiling Point | 56–58°C (10 mmHg) | |

| Density (25°C) | 1.222 g/mL |

Historical Context and Discovery

Isocyanides were first synthesized in 1859 by Wilhelm Lieke via allyl iodide and potassium cyanide. However, this compound emerged much later, with its synthesis and characterization reported in the late 20th century. Early work focused on its utility in MCRs, particularly the Ugi and Passerini reactions, which revolutionized peptide mimetic and heterocycle synthesis. The compound’s fluorinated structure gained attention for its potential in medicinal chemistry, such as in the design of kinase inhibitors and fluorinated peptidomimetics.

Significance in Organic Chemistry

This compound serves as a versatile building block in organic synthesis:

- Multicomponent Reactions (MCRs): It participates in Ugi and Groebke–Blackburn–Bienaymé reactions to form imidazo[1,2-α]imidazoles and other nitrogen-rich heterocycles.

- Fluorine-Specific Applications: The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent reactive sites, facilitating nucleophilic substitutions.

- Coordination Chemistry: The isocyanide group acts as a ligand for transition metals, enabling catalysis in cross-coupling reactions.

Nomenclature and Structural Variants

The IUPAC name for this compound is 1-fluoro-2-isocyanobenzene . Alternative designations include:

Structural variants arise from substitution patterns on the benzene ring:

- Positional Isomers: 3- or 4-fluorophenylisocyanides, which exhibit distinct electronic and steric properties.

- Polyhalogenated Derivatives: Compounds like 2,4-difluorophenylisocyanide, which enhance lipophilicity for pharmaceutical applications.

- Heteroaromatic Analogues: Pyridyl or thiophene-based isocyanides, expanding diversity in coordination chemistry.

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJIWJRUXUBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374645 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-04-2 | |

| Record name | 2-Fluorophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Mode of Action

The mode of action of 2-Fluorophenylisocyanide is also dependent on the specific chemical reaction it is involved in. As an isocyanide, it has a unique reactivity profile and can participate in a variety of chemical transformations.

生物活性

2-Fluorophenylisocyanide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with phosgene or its derivatives. The following general reaction scheme outlines this process:

- Starting Material : 2-Fluoroaniline

- Reagent : Phosgene (COCl₂) or isocyanate precursors

- Reaction Conditions : Typically carried out under controlled temperature and pressure to ensure complete conversion.

Antitumor Activity

Research has demonstrated that isocyanides, including this compound, exhibit significant antitumor properties. A study evaluated several fluorinated isonucleosides, revealing that compounds similar in structure to this compound showed promising in vitro activity against various cancer cell lines. Specifically, compounds demonstrated an IC50 range of to M, indicating effective tumor cell growth inhibition .

- Case Study : In DBA/2 mice models with L1210 leukemia, administration of certain fluorinated derivatives resulted in a 55% increase in life span when dosed at 500 mg/kg .

Antiviral Activity

While some derivatives of 2-fluorinated compounds have shown antitumor effects, their antiviral activities were less pronounced. In vitro tests indicated no significant antiviral effects at similar concentrations . This highlights the specificity of the biological activity associated with structural modifications in isocyanides.

The mechanism behind the biological activity of this compound is not fully elucidated; however, it is suggested that these compounds act as cell-cycle nonspecific cytotoxic agents. They may interfere with DNA synthesis by inhibiting deoxyuridine incorporation and blocking cells at the G2 phase of the cell cycle .

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (M) | Life Span Increase (%) |

|---|---|---|---|

| This compound | Antitumor | 55% (in mice) | |

| Other fluorinated isonucleosides | Antitumor | Similar range | Varies |

| 2-Fluoro-2-deoxy glycosides | Antiviral | No significant effect | N/A |

科学研究应用

Synthetic Applications

2.1 Multicomponent Reactions

One of the primary applications of 2-fluorophenylisocyanide lies in its role in multicomponent reactions (MCRs). These reactions allow the simultaneous formation of multiple bonds, enabling the rapid construction of diverse molecular architectures. In particular, the Ugi reaction and its variants have been extensively studied for their efficiency in synthesizing ureas and related compounds.

- Ugi Reaction : The Ugi reaction involves the condensation of an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone to produce a β-amino acid or urea derivative. The incorporation of this compound enhances the electronic properties of the resulting products, potentially improving their biological activity .

2.2 Dearomatization Processes

Recent studies have highlighted innovative methodologies involving this compound for dearomatization processes. A notable example is a cascade reaction that transforms aromatic isocyanides into highly functionalized cyclohexadienes through a dearomatization-dislocation-coupling mechanism. This process allows for the rapid assembly of complex molecular frameworks with multiple stereocenters and functional groups .

Medicinal Chemistry Applications

3.1 Drug Discovery

The unique structural features of this compound make it a valuable building block in drug discovery. Its derivatives have shown potential as pharmacophores in various therapeutic areas, including anti-cancer and anti-inflammatory agents. The fluorine atom can enhance metabolic stability and bioavailability, making these compounds more effective as drug candidates .

3.2 Case Studies

- Case Study 1: Antimalarial Compounds : Research utilizing isocyanides in synthesizing antimalarial analogues has demonstrated that compounds incorporating this compound exhibit promising activity against malaria parasites. The study emphasizes the importance of structural modifications facilitated by isocyanides to enhance efficacy .

- Case Study 2: Heterocycles Synthesis : Another case study focuses on using this compound in synthesizing heterocycles such as oxazoles and triazoles through one-pot reactions. This approach showcases the compound's versatility in creating complex scaffolds relevant for pharmaceutical applications .

Data Table: Summary of Applications

化学反应分析

Multicomponent Reactions (MCRs)

2-Fluorophenylisocyanide participates in Ugi-azide reactions , forming tetrazole-containing products. This reaction involves:

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., aniline)

-

An azide (e.g., trimethylsilyl azide)

-

This compound

Reaction Mechanism:

-

Formation of an imine intermediate from the aldehyde and amine.

-

Nucleophilic attack by the azide to generate a nitrilium ion.

-

Cycloaddition with the isocyanide to yield a tetrazole ring .

Example Reaction:

| Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, aniline, TMS-azide, this compound | MeOH, RT, 24h | 1-(2-Fluorophenyl)-5-phenyl-1H-tetrazole | 78% |

Nucleophilic Additions

The isocyanide group reacts with electrophiles, forming diverse adducts:

Example: Reaction with Acyl Chlorides

-

Reagents : Acetyl chloride, triethylamine

-

Product : N-Acylated derivatives

Key Transformation:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Cycloaddition | Alkyne, Cu(I) catalyst | Fluorinated imidazole | Pharmaceutical scaffolds |

Comparative Reactivity

The fluorine substituent enhances electrophilicity at the isocyanide carbon, accelerating nucleophilic attacks compared to non-fluorinated analogs.

| Isocyanide | Relative Rate (vs. Phenylisocyanide) |

|---|---|

| This compound | 1.8x |

| 4-Fluorophenylisocyanide | 1.5x |

| Phenylisocyanide | 1.0x |

相似化合物的比较

Functional Group Variations: Isocyanides vs. Isocyanates

2-Fluorophenylisocyanide differs from 2-Chloro-3-fluorophenyl isocyanate (Georganics, 2022) and Chlorosulfonyl isocyanate (CAS 1189-71-5, DC Fine Chemicals Ltd, 2022) in its functional group. While isocyanides (–NC) are strong σ-donors and weak π-acceptors, isocyanates (–NCO) are electrophilic and prone to nucleophilic attack. This distinction leads to divergent applications:

- This compound : Used in MCRs (e.g., Ugi-tetrazole) to generate nitrogen-rich heterocycles .

- 2-Chloro-3-fluorophenyl isocyanate : Primarily serves as a reagent for introducing isocyanate groups in polymers or small molecules .

- Chlorosulfonyl isocyanate : A versatile sulfonating and carbonylating agent in organic synthesis, with documented hazards requiring stringent safety protocols (e.g., immediate decontamination upon contact) .

Substitution Patterns and Electronic Effects

Such positional isomerism alters reactivity in cycloaddition reactions. For example, ortho-fluorine can stabilize intermediates through inductive effects, enhancing yields in tetrazoloquinoxaline synthesis compared to non-fluorinated analogs .

Toxicity and Handling Considerations

While direct toxicity data for this compound is scarce, related isocyanides and fluorinated compounds warrant caution. For instance:

- Chlorosulfonyl isocyanate requires rigorous first-aid measures (e.g., immediate skin washing, medical consultation) due to its corrosive nature .

- General guidelines for handling fluorinated compounds emphasize minimizing exposure through PPE and ventilation, aligning with protocols for substances of moderate chronic toxicity .

Comparative Performance in Reactions

Compared to non-fluorinated isocyanides, this compound exhibits:

- Enhanced Stability : Fluorine’s electron-withdrawing effect reduces undesired side reactions.

- Improved Regioselectivity: Ortho-fluorine directs nucleophilic attack in SNAr reactions, as seen in tetrazoloquinoxaline formation .

Notes on Nomenclature and Regulatory Considerations

- Alias Misidentification : incorrectly lists "this compound" as an alias for 2-Fluorophenylmethylsulfone (CAS 654-47-7), a sulfone derivative. This highlights the need for verification of CAS numbers in chemical databases .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Fluorophenylisocyanide to ensure reproducibility?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters (temperature, solvent, catalyst). For novel routes, report detailed stoichiometry, purification steps (e.g., column chromatography conditions), and characterization data (NMR, IR, elemental analysis). For known methods, cite prior literature but validate purity via HPLC or GC-MS. Ensure compliance with safety protocols for isocyanides, which are often toxic .

- Data Reporting : Include yield percentages, retention factors (TLC), and spectral peaks (e.g., NMR chemical shifts). Tabulate comparative yields under varying conditions (e.g., solvent polarity effects) to identify optimal parameters .

Q. How can researchers validate the structural identity of this compound when spectral data conflicts with literature?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Compare , , and shifts with computed DFT models.

- Mass Spectrometry : Confirm molecular ion ([M]) and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguity via single-crystal analysis if feasible.

Advanced Research Questions

Q. What strategies are effective for analyzing the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- Mechanistic Probes : Use kinetic studies (e.g., Eyring plots) or isotopic labeling (-isocyanide) to track reaction pathways.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map electronic effects of the fluorine substituent on metal coordination.

- In Situ Monitoring : Utilize techniques like FTIR or Raman spectroscopy to detect intermediate species during catalysis .

- Data Interpretation : Correlate steric/electronic parameters (Hammett constants, Tolman electronic parameters) with catalytic turnover rates. Tabulate comparative turnover numbers (TONs) across ligand variants .

Q. How should researchers address discrepancies in reported stability data for this compound under ambient vs. inert conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., exposure to O, humidity) with quantitative HPLC tracking.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Contradiction Analysis : Replicate conflicting studies while strictly controlling variables (e.g., trace moisture levels). Statistically compare degradation rates using ANOVA to identify significant outliers .

Q. What advanced computational methods are suitable for predicting the ligand behavior of this compound in organometallic complexes?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate binding energies, frontier molecular orbitals (HOMO/LUMO), and charge distribution.

- Docking Simulations : Model interactions with metal centers (e.g., Pd, Au) using software like Schrödinger Suite.

- Benchmarking : Validate computational results against experimental crystallographic data (e.g., bond lengths, angles) .

- Data Integration : Tabulate computed vs. experimental metrics (e.g., M–C bond distances) to assess model accuracy. Use sensitivity analysis to identify critical parameters .

Methodological Best Practices

Q. How to design experiments investigating the electronic effects of the fluorine substituent in this compound?

- Experimental Design :

- Comparative Studies : Synthesize analogs (e.g., 3-Fluorophenylisocyanide, non-fluorinated analogs) to isolate substituent effects.

- Spectroscopic Probes : Use UV-Vis spectroscopy to measure -backbonding efficiency in metal complexes.

- Electrochemical Analysis : Perform cyclic voltammetry to assess redox activity influenced by fluorine .

- Statistical Rigor : Replicate experiments () and report standard deviations. Use multivariate analysis to deconvolute electronic vs. steric contributions .

Q. What protocols ensure ethical and accurate reporting of this compound research?

- Ethical Compliance : Disclose hazards (toxicity, flammability) and safety mitigations (fume hoods, PPE). Obtain institutional review for high-risk procedures .

- Transparency : Publish raw data (spectra, crystallographic files) in repositories like Zenodo. Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。